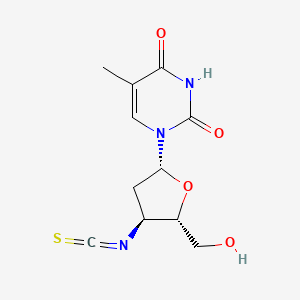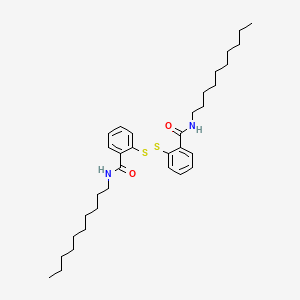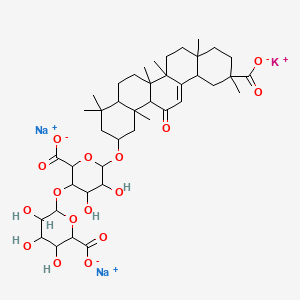
Potassium disodium salt of beta-glycyrrhizic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium disodium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, which is a triterpenoid saponin extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of potassium disodium salt of beta-glycyrrhizic acid typically involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion into the desired salt form. The extraction process usually involves aqueous extraction, followed by purification steps such as filtration and crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The extracted glycyrrhizic acid is then reacted with potassium and disodium salts under controlled conditions to form the final product. The reaction conditions, including temperature, pH, and reaction time, are optimized to ensure high yield and purity .
化学反応の分析
Types of Reactions: Potassium disodium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its biological activity and therapeutic applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound include glycyrrhetinic acid and its derivatives. These products are known for their pharmacological activities and are used in various therapeutic applications .
科学的研究の応用
Potassium disodium salt of beta-glycyrrhizic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its effects on cellular processes and signaling pathways. In medicine, it is used for its anti-inflammatory, antiviral, and hepatoprotective properties. Additionally, it has applications in the food and cosmetic industries as a natural sweetener and skin-conditioning agent .
作用機序
The mechanism of action of potassium disodium salt of beta-glycyrrhizic acid involves its interaction with various molecular targets and pathways. It inhibits the activity of enzymes such as 11β-hydroxysteroid dehydrogenase, which plays a role in the metabolism of corticosteroids. This inhibition leads to increased levels of active corticosteroids, resulting in anti-inflammatory and immunomodulatory effects . Additionally, it modulates the activity of nuclear factor-kappa B (NF-κB) and other signaling pathways involved in inflammation and immune responses .
類似化合物との比較
Potassium disodium salt of beta-glycyrrhizic acid is unique compared to other similar compounds due to its specific molecular structure and pharmacological properties. Similar compounds include glycyrrhizic acid, glycyrrhetinic acid, and their various salts and derivatives. While these compounds share some pharmacological activities, this compound is distinguished by its enhanced solubility and bioavailability, making it more effective in certain therapeutic applications .
List of Similar Compounds:- Glycyrrhizic acid
- Glycyrrhetinic acid
- Ammonium glycyrrhizate
- Dipotassium glycyrrhizate
- Disodium glycyrrhizate
- Trisodium glycyrrhizate
特性
CAS番号 |
134885-74-8 |
|---|---|
分子式 |
C42H59KNa2O16 |
分子量 |
905.0 g/mol |
IUPAC名 |
potassium;disodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.K.2Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
InChIキー |
PXNYUXNUUBANNI-UHFFFAOYSA-K |
正規SMILES |
CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+].[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


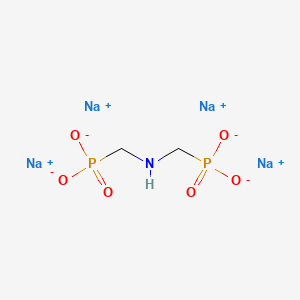
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
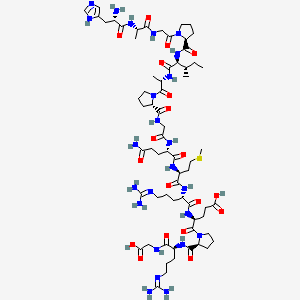
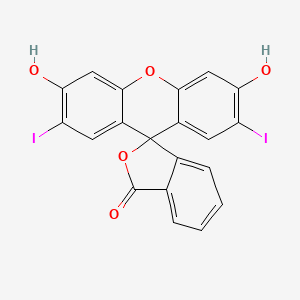


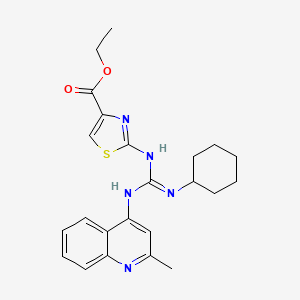
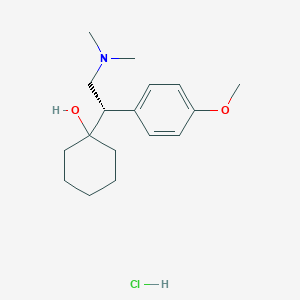
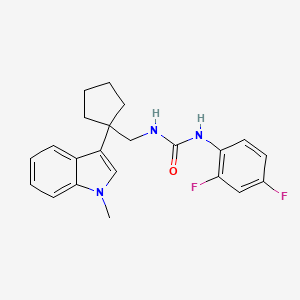
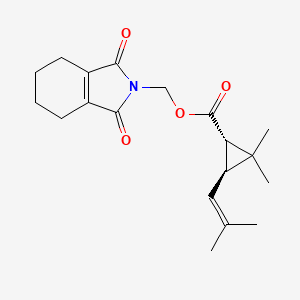
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)

